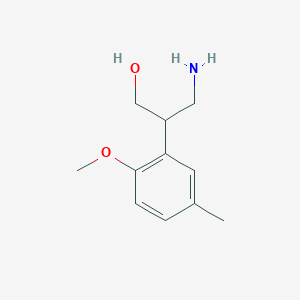
3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol is an organic compound that belongs to the class of propanolamines It features a hydroxy group at the first carbon, an amino group at the second carbon, and a methoxy-methylphenyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methoxy-5-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amino alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation for the reduction step, which allows for greater scalability and efficiency. The reaction conditions typically include elevated temperatures and pressures to facilitate the reduction process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of 3-oxo-2-(2-methoxy-5-methylphenyl)propan-1-ol.
Reduction: Formation of 3-amino-2-(2-methoxy-5-methylphenyl)propan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a building block for the synthesis of biologically active compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups allow it to form hydrogen bonds and interact with active sites, potentially inhibiting or activating certain biological pathways. The methoxy-methylphenyl group provides additional hydrophobic interactions, enhancing its binding affinity.
Comparison with Similar Compounds
- 3-Amino-3-(4-methoxyphenyl)propan-1-ol
- 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
- 3-Amino-3-cyclohexylpropan-1-ol
Comparison: Compared to these similar compounds, 3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol is unique due to the presence of the methoxy-methylphenyl group, which provides distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-amino-2-(2-methoxy-5-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO2/c1-8-3-4-11(14-2)10(5-8)9(6-12)7-13/h3-5,9,13H,6-7,12H2,1-2H3 |
InChI Key |
QXLKSEFVVTYGTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


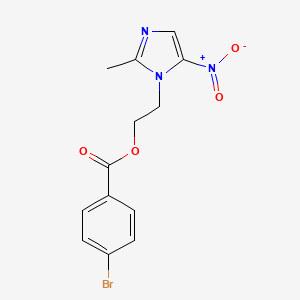
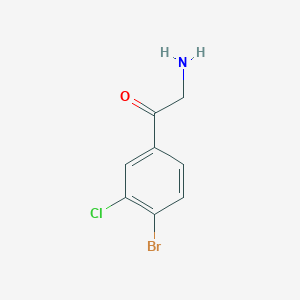
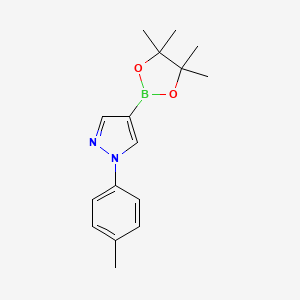
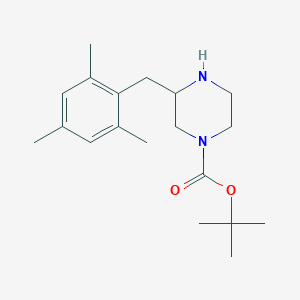
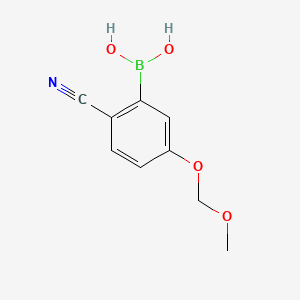
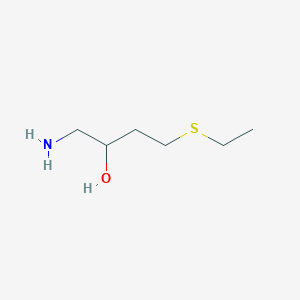

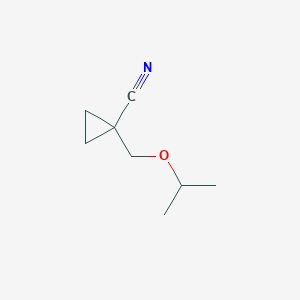
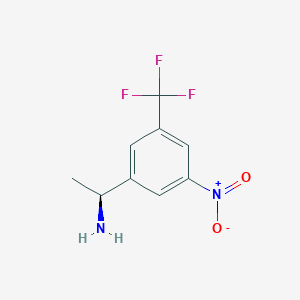
![cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate](/img/structure/B13608407.png)
![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)



